molecular formula C8H11Cl2N3 B3381744 {1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride CAS No. 267875-32-1

{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride

Cat. No. B3381744
Key on ui cas rn: 267875-32-1
M. Wt: 220.1 g/mol
InChI Key: XGXKLRPILXDGGJ-UHFFFAOYSA-N
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Patent
US06610692B1

Procedure details

A suspension of 2-cyano-4-(2-dimethylaminoethenyl)-5-nitropyridine (3.8 g) and 10% palladium on carbon (3 g) in 6 M HCl (10 mL) and methanol (50 mL) was shaken on a Parr apparatus under hydrogen (55 psi). After 16 h the mixture was filtered through celite, washing with methanol, and was basified with ammonium hydroxide and evaporated in vacuo. The crude product was purified by flash column chromatography (80:19:1 chloroform/methanol/ammonium hydroxide) to give the title compound as the free base. The free base was dissolved in a minimum volume of methanol and 1 M HCl in ether (2 equivalents) was added and after dilution with ether the solids were collected by filtration to give the title compound as a tan solid:
Name
2-cyano-4-(2-dimethylaminoethenyl)-5-nitropyridine
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[C:7]([CH:9]=[CH:10]N(C)C)[C:6]([N+:14]([O-])=O)=[CH:5][N:4]=1)#[N:2].[ClH:17]>[Pd].CO>[ClH:17].[ClH:17].[NH2:2][CH2:1][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][N:4]=1)[NH:14][CH:10]=[CH:9]2 |f:4.5.6|

Inputs

Step One
Name
2-cyano-4-(2-dimethylaminoethenyl)-5-nitropyridine
Quantity
3.8 g
Type
reactant
Smiles
C(#N)C1=NC=C(C(=C1)C=CN(C)C)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was shaken on a Parr apparatus under hydrogen (55 psi)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 16 h the mixture was filtered through celite
Duration
16 h
WASH
Type
WASH
Details
washing with methanol
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (80:19:1 chloroform/methanol/ammonium hydroxide)

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NCC=1C=C2C=CNC2=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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